![molecular formula C16H19F3N2O3 B4176431 3-(4-isopropylphenyl)-5-propoxy-5-(trifluoromethyl)-2,4-imidazolidinedione](/img/structure/B4176431.png)
3-(4-isopropylphenyl)-5-propoxy-5-(trifluoromethyl)-2,4-imidazolidinedione
Overview
Description
3-(4-isopropylphenyl)-5-propoxy-5-(trifluoromethyl)-2,4-imidazolidinedione, commonly known as CPI-1189, is a chemical compound that belongs to the class of imidazolidinedione derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action
The exact mechanism of action of CPI-1189 is not fully understood. However, it has been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CPI-1189 has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer cells, CPI-1189 has been shown to induce G1 cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In neurodegenerative disorders, CPI-1189 has been shown to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function. In cardiovascular diseases, CPI-1189 has been shown to reduce myocardial infarct size, improve cardiac function, and inhibit cardiac remodeling.
Advantages and Limitations for Lab Experiments
One of the advantages of CPI-1189 is its broad spectrum of potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and cardioprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of CPI-1189 is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on CPI-1189. One potential direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to investigate the optimal dosing and administration regimen of CPI-1189 for maximum efficacy and safety. Additionally, further studies are needed to elucidate the exact mechanism of action of CPI-1189 and its potential interactions with other signaling pathways.
Scientific Research Applications
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. CPI-1189 has also been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, CPI-1189 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-4-9-24-15(16(17,18)19)13(22)21(14(23)20-15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROYFALVPYGCFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)C(C)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-YL)phenyl]-5-propoxy-5-(trifluoromethyl)imidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.